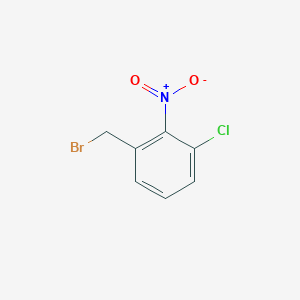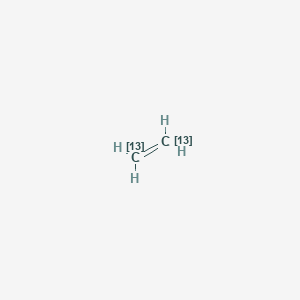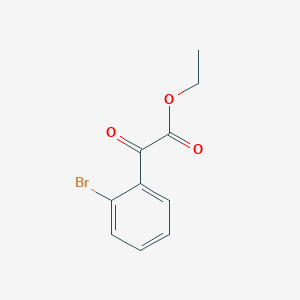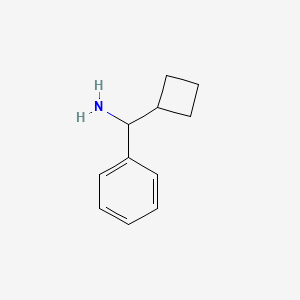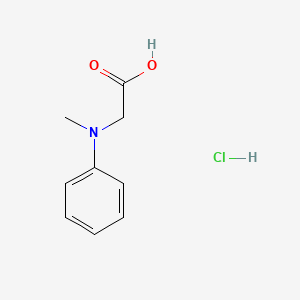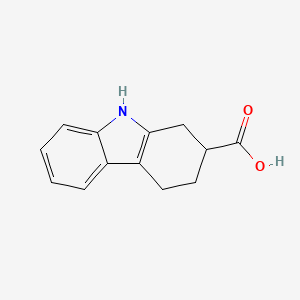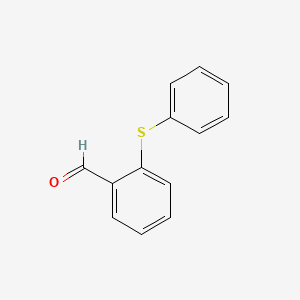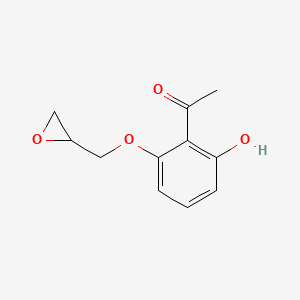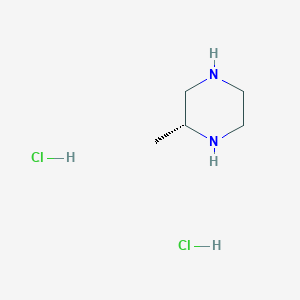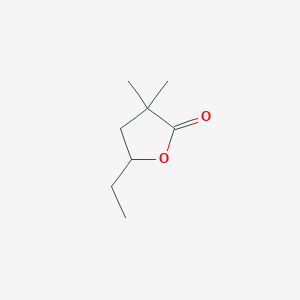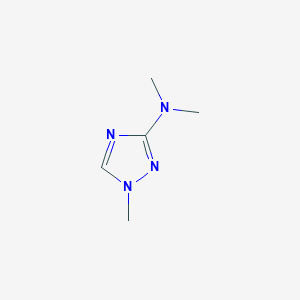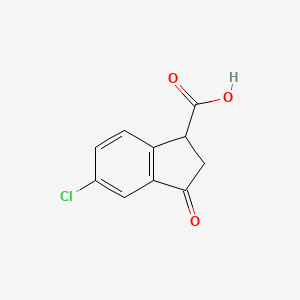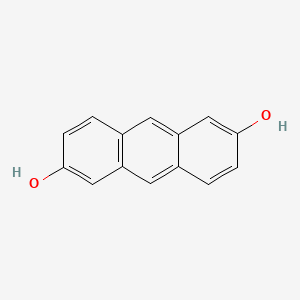
2,6-Anthracenediol
概览
描述
Molecular Structure Analysis
The InChI representation of 2,6-Anthracenediol isInChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14 (16)4-2-10 (12)6-11 (9)7-13/h1-8,15-16H . The Canonical SMILES representation is C1=CC (=CC2=CC3=C (C=C21)C=C (C=C3)O)O . Physical And Chemical Properties Analysis
2,6-Anthracenediol has a density of 1.4±0.1 g/cm³, a boiling point of 475.0±18.0 °C at 760 mmHg, and a flash point of 240.3±15.8 °C . It has a molar refractivity of 65.7±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a polar surface area of 40 Ų and a molar volume of 154.5±3.0 cm³ .科研应用
Organic Electronics
2,6-Diphenyl anthracene (DPA), a derivative of anthracene, shows significant potential in organic electronics. It has been synthesized with a high yield and demonstrates durable high-performance as a semiconductor, with thin film device mobility over 10 cm² V⁻¹ s⁻¹. This indicates its great potential for use in organic electronics, highlighting the importance of efficient synthesis and high performance in this field (Liu et al., 2015).
Fluorescence Applications
Anthradan, synthesized from 2,6-diaminoanthraquinone, is an environment-sensitive fluorophore with a 2,6-donor-acceptor anthracene structure. It exhibits polarity-sensitive emission and high quantum yields in various solvents, making it suitable for fluorescence applications in biological systems due to its spectral red shift and favorable excitation wavelengths (Lu et al., 2006).
Polymer Chemistry
In polymer chemistry, dimethyl 2,6-anthracene dicarboxylate is used in the synthesis of functional copolymers. These copolymers, containing anthracene units, undergo Diels–Alder reactions with N-substituted maleimides, leading to the formation of hydrophobic or hydrophilic polymers depending on the grafting material. This versatility is crucial for modifying surface properties of materials (Vargas et al., 2002).
Mesoporous Materials
2,6-Anthracene-bridged periodic mesostructured organosilicas have been synthesized, showing unique absorption and fluorescence properties. These hybrids display blue-green fluorescence and high quantum yields, indicating their potential in creating densely packed mesoporous frameworks with unique optical properties (Goto et al., 2009).
Anti-Counterfeiting Materials
A supramolecular polymer constructed from anthraquinone-modified β-cyclodextrin has been developed as an intelligent fluorescent material for anti-counterfeiting applications. It demonstrates the ability to rapidly produce strong fluorescence under photoreduction and revert to non-fluorescent state in the presence of oxygen, making it suitable for information encryption and anti-counterfeiting materials (Chen et al., 2020).
Photodimerization
Anthracene and its derivatives, including 2,6-anthracenediol, are known for their photodimerization capabilities under UV irradiation, a property used in various applications like energy migration probes in polymers, molecular fluorosensors, and 3D memory materials. This versatile photochemical property significantly alters their physical properties (Bouas-Laurent et al., 2000).
Molecular Architecture
Anthracene is widely used in molecular architecture due to its panel-like shape and robust photophysical behavior. Multi-anthracene assemblies, including those with 2,6-anthracenediol, are used to construct molecules and molecular assemblies with diverse chemical behaviors and properties (Yoshizawa & Klosterman, 2014).
Organic Thin Film Transistors
A novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), has been synthesized for application in organic thin film transistors (OTFTs). This multifunctional derivative shows excellent carrier transport ability, thermal stability, and solid fluorescence, demonstrating its potential in organic electronics (Zhao et al., 2017).
Supramolecular Chemistry
2,6-Anthracenedicarboxylate has been used in supramolecular chemistry to enhance photochirogenic performance. Its interaction with dicationic γ-cyclodextrins results in the efficient formation of anti-cyclodimer with high yield and enantiomeric excess, showcasing its utility in chiral supramolecular interactions (Wang et al., 2020).
Safety And Hazards
The safety data sheet for 2,6-Anthracenediol suggests that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .
未来方向
Anthracene-based semiconductors, including 2,6-Anthracenediol, have attracted great interest due to their molecular planarity, ambient and thermal stability, tunable frontier molecular orbitals, and strong intermolecular interactions that can lead to good device field-effect transistor performance . They are being researched for their use in organic thin film transistors (OTFTs) .
性质
IUPAC Name |
anthracene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHFHMVEOHFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541545 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-diol | |
CAS RN |
101488-73-7 | |
| Record name | Anthracene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



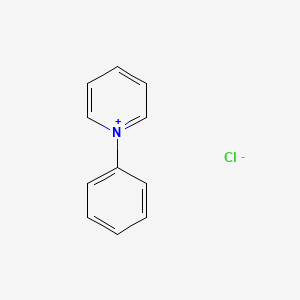
![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)
